5-LOX Inhibition (IC50 = 60 nM) as a Differentiating Target Engagement Feature
In enzyme inhibition assays against 5-lipoxygenase (5-LOX), 2-(2-methylphenyl)-4-phenylbutanoic acid demonstrates an IC50 of 60 nM [1]. This contrasts sharply with its weaker COX-2 inhibition (IC50 = 7.5 μM) and moderate COX-1 inhibition (IC50 = 500 nM) [2]. The >100-fold selectivity for 5-LOX over COX-2 represents a distinct pharmacological profile not commonly observed among simpler phenylbutanoic acid derivatives, which typically lack documented 5-LOX activity.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 5-LOX: 60 nM; COX-1: 500 nM; COX-2: 7,500 nM |
| Comparator Or Baseline | Same compound tested across three enzyme targets (COX-1, COX-2, 5-LOX) |
| Quantified Difference | 5-LOX vs. COX-2: 125-fold more potent (7,500 nM / 60 nM). 5-LOX vs. COX-1: 8.3-fold more potent (500 nM / 60 nM). |
| Conditions | Inhibition of 5-LOX, COX-1, and COX-2 (unknown origin) assessed via fluorescence-based assays [1][2]. |
Why This Matters
The 60 nM 5-LOX IC50 identifies this compound as a viable tool for probing the 5-LOX arm of the arachidonic acid cascade, where many standard NSAIDs and phenylbutanoic acid analogs exhibit negligible activity.
- [1] BindingDB. (n.d.). BDBM50614352 (CHEMBL5277274). Affinity Data for 5-LOX (IC50 = 60 nM). View Source
- [2] BindingDB. (n.d.). BDBM50614352 (CHEMBL5277274). Affinity Data for COX-1 (IC50 = 500 nM) and COX-2 (IC50 = 7.5 μM). View Source
